molecular formula C15H16N2O2 B4619802 N-cyclopropyl-1-ethyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide

N-cyclopropyl-1-ethyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide

Cat. No.: B4619802
M. Wt: 256.30 g/mol
InChI Key: LHXLLLOKOMQVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-ethyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of cytokines, which are important for the immune response. CP-690,550 has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Scientific Research Applications

Antibacterial Activity and DNA-Gyrase Inhibition

N-cyclopropyl-1-ethyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide is part of a series of compounds synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition. These studies demonstrate the strong dependence of antibacterial potency on the structural features of the N1 substituent. The cyclopropyl group, in particular, significantly enhances the activity of quinolone, showcasing outstanding broad-spectrum activity both in vitro and in vivo compared to relevant standards (Domagala et al., 1988).

Novel Heterocyclic Compound Synthesis

Research on this compound has led to the development of novel heterocyclic compounds. For instance, its derivatives have been synthesized to explore new chemical reactions and potential applications in various fields, including pharmacology (Sugiura et al., 1979). These efforts contribute to the expansion of synthetic methodologies and the discovery of new biologically active molecules.

Structure-Activity Relationship Studies

The structure-activity relationships (SAR) of quinolone derivatives, including this compound, have been extensively studied to understand how modifications affect their antibacterial efficacy and potential side effects. This research has helped in identifying key structural elements critical for maximizing therapeutic benefits while minimizing adverse effects (Sánchez et al., 1995).

Advanced Organic Synthesis Techniques

This compound and its analogs have been utilized to advance organic synthesis techniques, particularly in the creation of complex molecules with potential pharmaceutical applications. These studies not only enhance the toolbox of organic chemists but also pave the way for the synthesis of novel compounds with significant biological activities (Yong et al., 2007).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with care, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Properties

IUPAC Name

N-cyclopropyl-1-ethyl-4-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-17-9-12(15(19)16-10-7-8-10)14(18)11-5-3-4-6-13(11)17/h3-6,9-10H,2,7-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXLLLOKOMQVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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